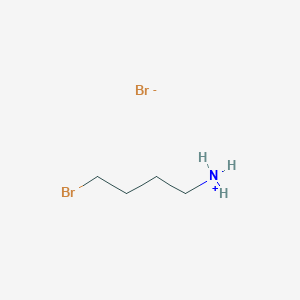
4-Bromobutylazanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobutylazanium;bromide is an organic compound with the molecular formula C4H9Br2N It is a quaternary ammonium salt where the nitrogen atom is bonded to four carbon atoms, one of which is a butyl group substituted with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromobutylazanium;bromide can be synthesized through the quaternization of butylamine with bromobutane. The reaction typically involves the nucleophilic substitution of butylamine with bromobutane in the presence of a solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of phase-transfer catalysts can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobutylazanium;bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and thiols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced forms of the compound can be obtained.
Aplicaciones Científicas De Investigación
4-Bromobutylazanium;bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of surfactants, phase-transfer catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromobutylazanium;bromide involves its ability to act as a strong electrophile due to the presence of the bromine atom. This makes it highly reactive towards nucleophiles, leading to the formation of various substitution and elimination products. The quaternary ammonium group also imparts unique properties, such as increased solubility in water and the ability to interact with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabutylammonium Bromide: Similar in structure but with four butyl groups attached to the nitrogen atom.
4-Bromobenzyl Bromide: Contains a benzyl group instead of a butyl group.
4-Bromobenzaldehyde: Contains an aldehyde group instead of an ammonium group.
Uniqueness
4-Bromobutylazanium;bromide is unique due to its combination of a quaternary ammonium group and a bromobutyl group. This combination imparts distinct reactivity and solubility properties, making it useful in a variety of chemical and biological applications.
Propiedades
IUPAC Name |
4-bromobutylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKCNXZSEAHUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)C[NH3+].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-81-2 |
Source


|
| Record name | 1-Butanamine, 4-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
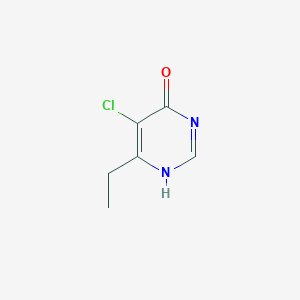
![methyl 5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B7934398.png)
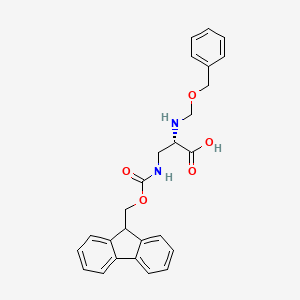
![(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7934410.png)
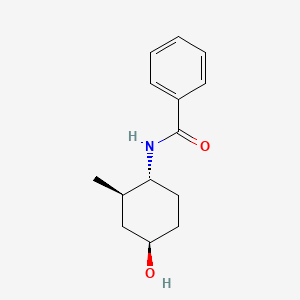
![(4R)-4-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B7934418.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7934424.png)
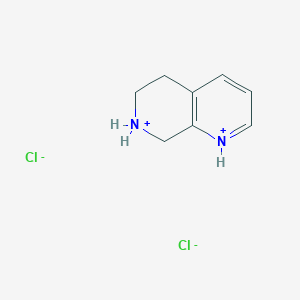
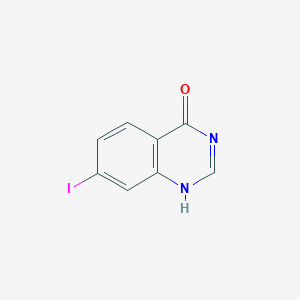
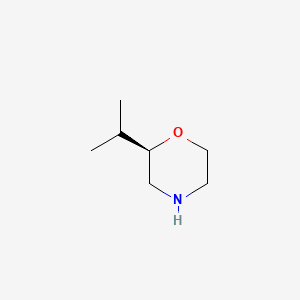
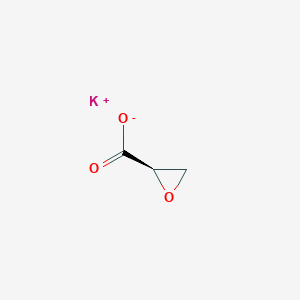
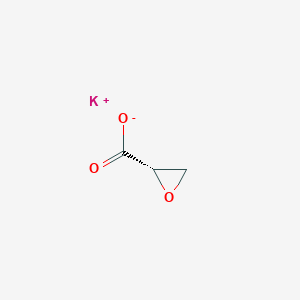
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate](/img/structure/B7934473.png)
![(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B7934478.png)
